molecular formula C23H17N3O3S B11538377 methyl (2Z)-5-amino-2-benzylidene-8-cyano-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate

methyl (2Z)-5-amino-2-benzylidene-8-cyano-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate

Cat. No.: B11538377
M. Wt: 415.5 g/mol
InChI Key: YSKCBOLOLWEQPF-ATVHPVEESA-N
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Description

Methyl (2Z)-5-amino-2-benzylidene-8-cyano-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate is a complex organic compound belonging to the thiazolopyridine family. This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyridine ring, and various functional groups such as amino, cyano, and ester groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

The synthesis of methyl (2Z)-5-amino-2-benzylidene-8-cyano-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate typically involves multi-step reactions. One common method includes the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often require the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

Methyl (2Z)-5-amino-2-benzylidene-8-cyano-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate undergoes various chemical reactions due to its functional groups. It can participate in:

Scientific Research Applications

Methyl (2Z)-5-amino-2-benzylidene-8-cyano-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2Z)-5-amino-2-benzylidene-8-cyano-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate involves its interaction with various molecular targets. The thiazole ring system can mimic purine structures, allowing the compound to bind effectively to biological targets such as enzymes and receptors . This binding can inhibit the activity of these targets, leading to the observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Methyl (2Z)-5-amino-2-benzylidene-8-cyano-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate can be compared with other thiazolopyridine derivatives:

Properties

Molecular Formula

C23H17N3O3S

Molecular Weight

415.5 g/mol

IUPAC Name

methyl (2Z)-5-amino-2-benzylidene-8-cyano-3-oxo-7-phenyl-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate

InChI

InChI=1S/C23H17N3O3S/c1-29-23(28)19-18(15-10-6-3-7-11-15)16(13-24)22-26(20(19)25)21(27)17(30-22)12-14-8-4-2-5-9-14/h2-12,18H,25H2,1H3/b17-12-

InChI Key

YSKCBOLOLWEQPF-ATVHPVEESA-N

Isomeric SMILES

COC(=O)C1=C(N2C(=C(C1C3=CC=CC=C3)C#N)S/C(=C\C4=CC=CC=C4)/C2=O)N

Canonical SMILES

COC(=O)C1=C(N2C(=C(C1C3=CC=CC=C3)C#N)SC(=CC4=CC=CC=C4)C2=O)N

Origin of Product

United States

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